![molecular formula C25H24N4O5S B2382119 2-(Benciltio)-7-metil-5-(4-nitrofenil)-4-oxo-3,4,5,8-tetrahidropiridino[2,3-d]pirimidina-6-carboxilato de isopropilo CAS No. 537046-50-7](/img/structure/B2382119.png)
2-(Benciltio)-7-metil-5-(4-nitrofenil)-4-oxo-3,4,5,8-tetrahidropiridino[2,3-d]pirimidina-6-carboxilato de isopropilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Se ha reportado que los derivados de pirimidina exhiben propiedades anticancerígenas . Pueden modular la leucemia mieloide, y fármacos como imatinib, dasatinib y nilotinib, que están basados en pirimidina, son tratamientos bien establecidos para la leucemia . También muestran potencial en el tratamiento del cáncer de mama y la fibrosis pulmonar idiopática .
Aplicaciones Antimicrobianas y Antifúngicas
Estos compuestos han mostrado actividades antimicrobianas y antifúngicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos y antifúngicos.
Aplicaciones Antiinflamatorias
Se ha reportado que las pirimidinas exhiben efectos antiinflamatorios . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales, como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Aplicaciones Antihipertensivas y Cardiovasculares
Los derivados de pirimidina se han utilizado como agentes antihipertensivos y cardiovasculares . Potencialmente pueden utilizarse en el tratamiento de la hipertensión y otras enfermedades cardiovasculares.
Aplicaciones Antidiabéticas
Algunos derivados de pirimidina han mostrado efectos antidiabéticos . Potencialmente pueden utilizarse en el tratamiento de la diabetes.
Aplicaciones Antiparasitarias y Antimaláricas
Se ha reportado que los derivados de pirimidina exhiben actividades antiparasitarias y antimaláricas . Potencialmente pueden utilizarse en el tratamiento de infecciones parasitarias y maláricas.
Propiedades
IUPAC Name |
propan-2-yl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-14(2)34-24(31)19-15(3)26-22-21(20(19)17-9-11-18(12-10-17)29(32)33)23(30)28-25(27-22)35-13-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3,(H2,26,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHHBSTNGKJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
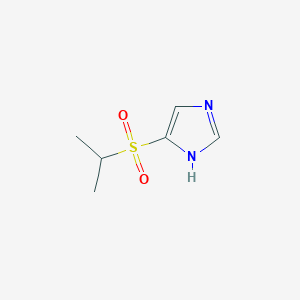
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)
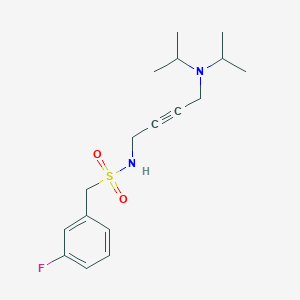
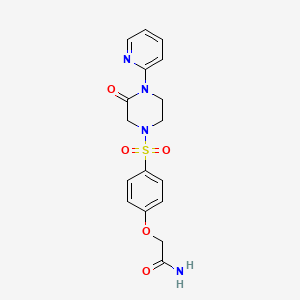
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)
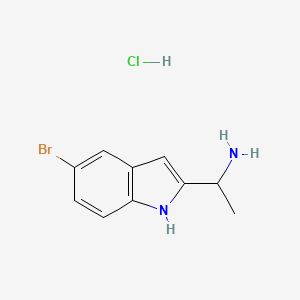
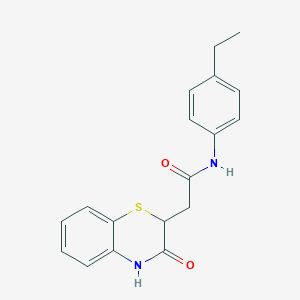
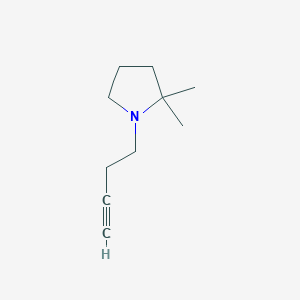
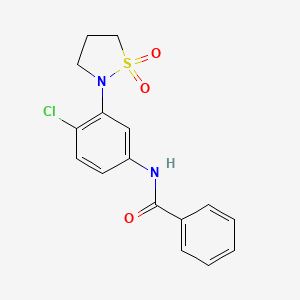
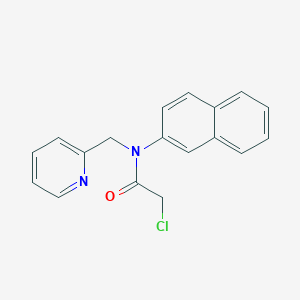
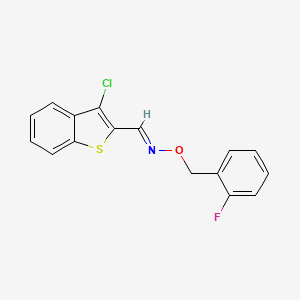
![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)
